cyclooctyl 6-(4-tert-butylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Overview
Description
Cyclooctyl 6-(4-tert-butylphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C28H37NO3 and its molecular weight is 435.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.27734404 g/mol and the complexity rating of the compound is 652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Generation and Reactions of Lithiated tert-Butyl Cyclopropanecarboxylates
This research focuses on the generation and reactions of lithiated tert-butyl and 2,6-di(tert-butyl)-4-methylphenyl cyclopropanecarboxylates. The reactions with alkyl halides, aldehydes, acyl chlorides, and heteroelectrophiles lead to α-substituted esters, which play a crucial role in synthesizing cyclopropanemethanols and corresponding carboxylic acids. These processes are fundamental in organic synthesis, contributing to the development of new chemical entities (Häner, Maetzke, & Seebach, 1986).
Synthesis of Conformationally Constrained Tryptophan Derivatives
This study introduces the synthesis of novel 3,4-fused tryptophan analogues designed for use in peptide and peptoid conformation elucidation studies. The derivatives possess a ring that limits the conformational flexibility of the side chain, pivotal for understanding peptide structure and function. This research provides insights into the synthetic strategies for developing bioactive molecules with constrained conformation (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
Photocatalytic Dearomative Intermolecular [2 + 2] Cycloaddition of Heterocycles
This paper presents a platform for visible-light-mediated intermolecular [2 + 2] cycloaddition of indoles with alkenes, highlighting the importance of indole and indoline rings as pharmacophoric scaffolds in drugs and biologically active molecules. The process exhibits excellent regio- and diastereoselectivity, offering a versatile strategy for constructing sp3-rich cyclobutane-fused scaffolds, which are valuable in drug discovery programs (Oderinde et al., 2020).
Total Synthesis of (±)-α-Cyclopiazonic Acid
This research demonstrates the synthesis of α-cyclopiazonic acid from indole-4-methanol, featuring a carbocationic cascade as the key step. α-Cyclopiazonic acid, an indolic terpene alkaloid, has significant pharmacological importance, and its synthesis from basic indole compounds showcases the application in producing complex molecular architectures (Haskins & Knight, 2005).
Properties
IUPAC Name |
cyclooctyl 6-(4-tert-butylphenyl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37NO3/c1-18-25-23(29-26(18)27(31)32-22-10-8-6-5-7-9-11-22)16-20(17-24(25)30)19-12-14-21(15-13-19)28(2,3)4/h12-15,20,22,29H,5-11,16-17H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWNPVVAJHMMGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CC(C2)C3=CC=C(C=C3)C(C)(C)C)C(=O)OC4CCCCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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